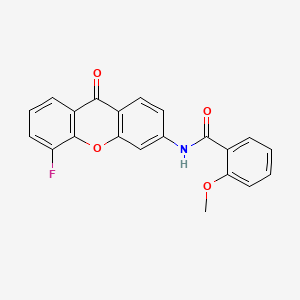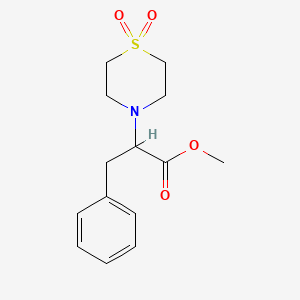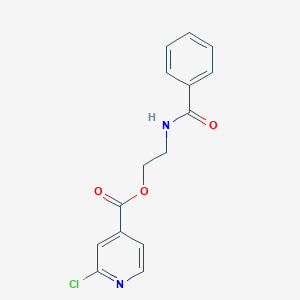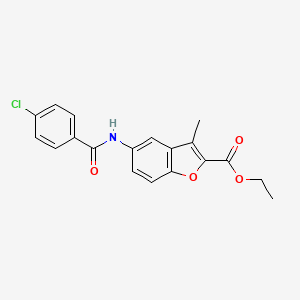
3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as AG-1478 and is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Hypoxic Cells
The compound's derivatives, particularly those incorporating morpholine and chromen-4-one frameworks, have been explored as fluorescent probes for imaging hypoxic status in tumor cells. A notable example involves a probe designed for selective detection of hypoxia or nitroreductase (NTR) activity in cells, highlighting its utility in biomedical research for disease-relevant hypoxia imaging. The probe exhibits high selectivity, "Turn-On" fluorescence response, suitable sensitivity, no cytotoxicity, large Stokes’ shift, and dual emission, indicating its potential for broader application in hypoxia-related disease studies and tumor imaging (Feng et al., 2016).
Catalysis in Organic Synthesis
This chemical structure serves as a building block in the synthesis of complex organic molecules, including medicinal compounds. One research application involves its use in the synthesis of Warfarin and its analogues through Michael addition reactions, facilitated by novel polystyrene-supported catalysts. This showcases the compound's versatility in enabling environmentally friendly catalysis and contributing to the development of anticoagulant medications (Alonzi et al., 2014).
Neuroprotective Effects
Compounds bearing the morpholine/phenylpiperazine moiety, related to 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one, have been synthesized and evaluated for their neuroprotective effects, particularly against oxidative stress-induced neuronal damage. These compounds have shown significant neuroprotective effects, indicating potential therapeutic applications in neurodegenerative diseases (Sameem et al., 2017).
Photodynamic Therapy Agents
The study of novel axially di-substituted silicon phthalocyanine and mono-substituted subphthalocyanine derivatives, incorporating morpholine groups, sheds light on their aggregation behavior, solubility, and electrochemical properties. These characteristics are crucial for their application in photodynamic therapy (PDT), a treatment method that uses photosensitive compounds to generate reactive oxygen species and induce cell death in cancerous tissues (Bıyıklıoğlu, 2015).
PET Imaging Agents
The synthesis of carbon-11-labeled chromen-4-one derivatives for PET imaging of DNA repair enzymes in cancer research illustrates another application. These derivatives were explored as potential PET agents to image DNA-dependent protein kinase (DNA-PK) activity, offering insights into cancer biology and aiding in the development of targeted cancer therapies (Gao et al., 2012).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-25-17-4-2-16(3-5-17)20-15-28-21-14-18(6-7-19(21)22(20)24)27-13-10-23-8-11-26-12-9-23/h2-7,14-15H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGDOIQXBULPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2392123.png)

![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2392127.png)


![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide](/img/structure/B2392131.png)
![N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2392135.png)
![(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2392138.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2392143.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2392146.png)
